molecular formula C13H14N4OS2 B15282639 3-[(Ethylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Ethylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15282639
M. Wt: 306.4 g/mol
InChI Key: UKDXWAMOKWPDGR-UHFFFAOYSA-N
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Description

3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether is a complex heterocyclic compound that features a triazole and thiadiazole ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether typically involves the formation of the triazole and thiadiazole rings followed by their fusion. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with ethyl bromide and other reagents . The reaction conditions often require the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrotriazoles .

Scientific Research Applications

3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler compound with similar biological activities.

    Thiadiazole: Another heter

Properties

Molecular Formula

C13H14N4OS2

Molecular Weight

306.4 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4OS2/c1-3-19-8-11-14-15-13-17(11)16-12(20-13)9-5-4-6-10(7-9)18-2/h4-7H,3,8H2,1-2H3

InChI Key

UKDXWAMOKWPDGR-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OC

Origin of Product

United States

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